molecular formula C10H22N2O B1452249 1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine CAS No. 915923-94-3

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine

Cat. No.: B1452249
CAS No.: 915923-94-3
M. Wt: 186.29 g/mol
InChI Key: PJCPPFOHZHGUJK-UHFFFAOYSA-N
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Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-11-8-10-4-3-5-12(9-10)6-7-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPPFOHZHGUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656492
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-94-3
Record name 1-(2-Methoxyethyl)-N-methyl-3-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine involves several steps. One common synthetic route starts with the preparation of 1-(2-Methoxyethyl)piperidin-3-yl methanol, which is then converted to the target compound through a series of reactions . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. It may act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine, a piperidine derivative, is gaining attention in scientific research due to its potential biological activities and applications in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methoxyethyl side chain and a N-methyl group. Its molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 165.26 g/mol. The structural representation can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Formula : C11H17NC_{11}H_{17}N
  • Molecular Weight : 165.26 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a ligand for various receptors, influencing neurotransmitter release and receptor activation. The specific mechanisms include:

  • Receptor Interaction : The compound may function as an agonist or antagonist at certain receptor sites, particularly those associated with the central nervous system (CNS).
  • Neurotransmitter Modulation : It has been shown to affect the levels of key neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have suggested that it may offer protective effects against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways.
  • Potential Antidepressant Activity : Due to its interaction with serotonin receptors, it has been investigated for potential antidepressant properties.
  • Analgesic Properties : Preliminary studies indicate possible pain-relieving effects, making it a candidate for further exploration in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveModulates neuroinflammation
AntidepressantAffects serotonin receptor activity
AnalgesicPotential pain-relieving effects

Case Study Insights

  • Neuroprotective Study : A study explored the compound's effects on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and inflammatory markers when treated with the compound, suggesting its potential as a neuroprotective agent.
  • Behavioral Analysis : In animal models, the administration of this compound resulted in decreased depressive-like behaviors in forced swim tests, supporting its potential antidepressant effects.
  • Pain Management Research : Further investigations into its analgesic properties revealed that it might inhibit certain pain pathways, warranting additional studies for therapeutic applications in chronic pain conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine
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1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine

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